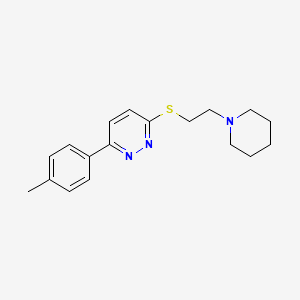
3-((2-(Piperidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This chemical compound belongs to a broader class of molecules that exhibit a range of biological and chemical properties, making them subjects of interest in medicinal chemistry and materials science. Pyridazine derivatives, in particular, are known for their diverse pharmacological activities and their use in various chemical reactions due to their unique structural features.
Synthesis Analysis
Synthesis of pyridazine derivatives, including those related to the specified compound, often involves multistep chemical reactions. A common approach includes the one-pot synthesis or stepwise reactions that involve the formation of the pyridazine core followed by functionalization at specific positions on the ring. For example, compounds with similar structures have been synthesized through reactions involving acetylenes and tetrazines in the presence of catalysts under microwave-assisted conditions, showcasing the versatility of synthetic methods (Hoogenboom, Moore, & Schubert, 2006).
Wissenschaftliche Forschungsanwendungen
Gastric Antisecretory and Cytoprotective Properties
Studies have explored the gastric antisecretory and cytoprotective properties of compounds similar to 3-((2-(Piperidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine. Such compounds have been considered for use as antiulcer agents due to their pharmacologic profiles. Research into the structure-activity relationships and pharmacodynamics of these compounds reveals their potential in treating gastric conditions (Kaminski et al., 1987).
Analgesic and Antiparkinsonian Activities
Derivatives of pyridine, similar to the compound , have been investigated for their analgesic and antiparkinsonian activities. These studies highlight the potential of these compounds in treating pain and Parkinson's disease, comparable to certain established drugs (Amr, Maigali, & Abdulla, 2008).
Antibacterial and Antifungal Properties
Research has also delved into the antibacterial and antifungal properties of pyridazine derivatives. These studies indicate the effectiveness of such compounds against various bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents (Kandile & Zaky, 2015).
Anti-Diabetic Drug Development
Triazolo-pyridazine-6-yl-substituted piperazines, which are structurally similar to the compound of interest, have been synthesized and evaluated for their potential as anti-diabetic medications. These compounds show promise in inhibiting Dipeptidyl peptidase-4, a key mechanism in diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).
Herbicidal Activities
In the realm of agriculture, certain pyridazine derivatives have demonstrated herbicidal activities. These compounds have been effective in inhibiting plant growth, indicating their potential use in developing new herbicides (Xu et al., 2008).
Anti-Inflammatory and Analgesic Properties
Aromatic sulfonamide derivatives, structurally related to 3-((2-(Piperidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine, have been studied for their anti-inflammatory and analgesic properties. These compounds have shown potential in treating inflammation and pain (Abbas et al., 2016).
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3S/c1-15-5-7-16(8-6-15)17-9-10-18(20-19-17)22-14-13-21-11-3-2-4-12-21/h5-10H,2-4,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZFHAWERFDQHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCCN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-(Piperidin-1-yl)ethyl)thio)-6-(p-tolyl)pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[2.4]heptan-2-ylmethanamine;hydrochloride](/img/structure/B2498060.png)
![3-bromo-N-{2-[cyclopropyl(methyl)amino]ethyl}-6-fluoro-N-methylpyridine-2-carboxamide](/img/structure/B2498062.png)
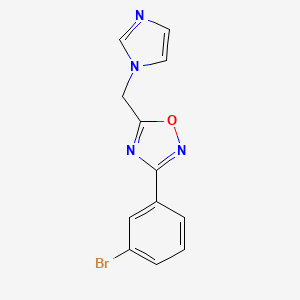
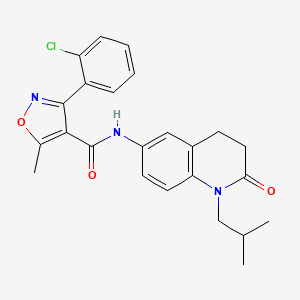
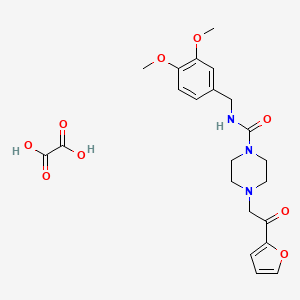
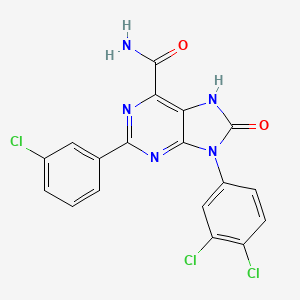
![1-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B2498070.png)
![Tert-butyl 3-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2498071.png)
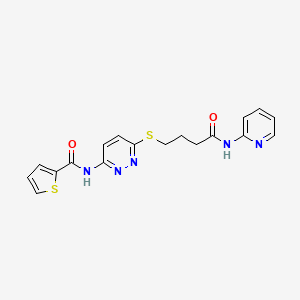
![N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2498074.png)
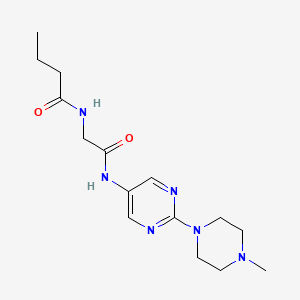
![2-[4-({1-[(4-Chlorophenyl)methyl]-2,5-dioxopyrrolidin-3-yl}amino)phenyl]acetic acid](/img/structure/B2498079.png)
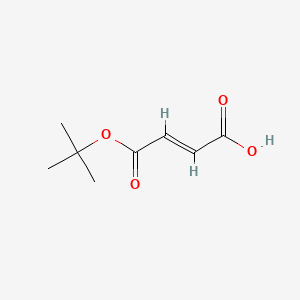
![3-(4-Chloro-3-methylphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2498083.png)